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Kushenol F

Cat. No.: B12428679
M. Wt: 424.5 g/mol
InChI Key: SUPRHWQIFJRUCQ-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Within the expansive domain of natural product chemistry, flavonoids represent a significant class of secondary metabolites widely distributed in the plant kingdom. mdpi.commdpi.com Kushenol F belongs to the flavanone (B1672756) group of flavonoids and is specifically identified as a 6-prenylated flavanone. np-mrd.org The study of natural products like this compound is crucial for discovering novel chemical structures and exploring their potential applications, including their roles in traditional medicine and their potential as lead compounds for drug development. mdpi.coma-z.lumdpi.com Its presence in medicinal plants underscores its relevance in the context of ethnopharmacology and the scientific validation of traditional uses. mdpi.comresearchgate.net

Botanical Sourcing and Isolation History of this compound

This compound is predominantly isolated from the roots of Sophora flavescens Ait., a plant native to East Asia with a long history of use in traditional Chinese medicine (known as "Kushen"). np-mrd.orgmdpi.comresearchgate.netmedchemexpress.comchemfaces.comchemicalbook.comcaymanchem.comphytopurify.com It has also been reported to occur in other Sophora species, such as Sophora alopecuroides, and in Haplophyllum obtusifolium. np-mrd.orgnih.gov

The isolation of this compound typically involves the extraction of plant material, particularly the dried roots of Sophora flavescens, using various organic solvents. chemfaces.comchemicalbook.com Subsequent purification steps, often guided by bioactivity assays, are employed to obtain the pure compound. chemfaces.com Early phytochemical investigations into the constituents of Sophora species led to the identification and structural elucidation of numerous flavonoids, including this compound. The isolation process often utilizes chromatographic techniques to separate this compound from the complex mixture of compounds present in the plant extract.

Significance of Prenylated Flavonoids in Contemporary Phytochemical Research

Prenylated flavonoids, including this compound, hold significant importance in contemporary phytochemical research due to their enhanced biological activities compared to their non-prenylated counterparts. mdpi.coma-z.lunih.gov The addition of a lipophilic prenyl group to the flavonoid core can improve membrane permeability, alter metabolic stability, and enhance interactions with specific biological targets. mdpi.coma-z.lu This structural modification contributes to a wider range and often greater potency of pharmacological effects. mdpi.coma-z.lunih.gov

Research into prenylated flavonoids focuses on their diverse bioactivities, which include anti-cancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties. mdpi.coma-z.lumdpi.comnih.gov Their multifaceted biological profiles make them valuable subjects for studies aimed at understanding structure-activity relationships and exploring their potential as therapeutic agents. mdpi.coma-z.lumdpi.comnih.gov The ongoing discovery and investigation of prenylated flavonoids from various plant sources continue to contribute to the advancement of natural product drug discovery. mdpi.coma-z.lumdpi.comnih.gov

Detailed Research Findings on this compound

Academic research has explored various biological activities of this compound, highlighting its potential in different therapeutic areas.

Studies have demonstrated the anti-inflammatory effects of this compound. In a mouse model of imiquimod-induced psoriasis, this compound treatment significantly reduced the Psoriasis Area and Severity Index (PASI) scores, epidermal thickening, and the proliferation and differentiation of epidermal cells. mdpi.comsemanticscholar.org It was also shown to decrease the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, IL-17A, IL-22, and tumor necrosis factor (TNF)-α in injured skin tissues, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.comsemanticscholar.org Furthermore, this compound has been found to inhibit the production of thymic stromal lymphopoietin (TSLP), a key mediator in atopic dermatitis, suggesting its potential in treating inflammatory skin conditions. researchgate.netnih.gov

This compound has also exhibited anti-tumor properties in research. It has been reported to induce apoptosis in certain cancer cell lines, including MDA-MB-231 and HL-60 cells. medchemexpress.com Additionally, this compound has shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune evasion by cancer cells. tandfonline.com The IC50 value for this compound against IDO1 was determined to be 28.3 µM. tandfonline.com

Enzyme inhibition is another area of research for this compound. It has been identified as a tyrosinase inhibitor. chemfaces.com Research also indicates that this compound inhibits monoamine oxidase (MAO) activity in a dose-dependent manner. chemfaces.com It shows preferential inhibition towards MAO-B (IC50: 63.1 µM) compared to MAO-A (IC50: 103.7 µM). chemfaces.com Furthermore, this compound has been reported to inhibit the activities of α-glucosidase and β-amylase, with Ki values of 5.6 µM and 30.6 µM, respectively. caymanchem.com

Metabolomic analysis in the context of this compound treatment for psoriasis revealed that the compound significantly regulated 161 endogenous metabolites in skin samples. mdpi.comsemanticscholar.org These differential metabolites were involved in pathways such as sphingolipid metabolism, linoleic acid metabolism, and steroid hormone biosynthesis, indicating that this compound exerts its effects, in part, by influencing these metabolic processes. mdpi.comsemanticscholar.org

The following table summarizes some key research findings on the biological activities and inhibitory effects of this compound:

Activity / TargetMeasurementValueReference
IDO1 InhibitionIC5028.3 µM tandfonline.com
MAO-A InhibitionIC50103.7 µM chemfaces.com
MAO-B InhibitionIC5063.1 µM chemfaces.com
Cytotoxicity (HL-60 cells)IC5012.5 µM caymanchem.com
Cytotoxicity (HepG2 cells)IC5013.3 µM caymanchem.com
MRSA InhibitionMIC range3.13-6.25 µg/ml caymanchem.com
α-Glucosidase InhibitionKi5.6 µM caymanchem.com
β-Amylase InhibitionKi30.6 µM caymanchem.com
Effect on Inflammatory CytokinesLevels in skinReduced (IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, TNF-α), Increased (IL-10) mdpi.comsemanticscholar.org
TSLP ProductionInhibitionDemonstrated researchgate.netnih.gov
Induction of ApoptosisIn cancer cellsDemonstrated medchemexpress.com
Regulation of Skin MetabolitesNumber identified161 mdpi.comsemanticscholar.org

These findings highlight the diverse pharmacological potential of this compound, positioning it as a subject of continued academic investigation in the search for new therapeutic agents derived from natural sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B12428679 Kushenol F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-23-24(25(18)30)21(29)12-22(31-23)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,22,26-28,30H,3,6,9,12H2,1-2,4H3

InChI Key

SUPRHWQIFJRUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation Methodologies of Kushenol F

Advanced Chromatographic Separation Techniques for Compound Enrichment

The isolation of Kushenol F from complex plant extracts typically employs advanced chromatographic methods to enrich and purify the target compound. Initial extraction of the plant material, such as the roots of Sophora flavescens, often involves solvents like methanol, followed by partitioning with other solvents such as ethyl acetate (B1210297) tandfonline.com.

Subsequent purification steps frequently utilize various forms of column chromatography. Medium Pressure Liquid Chromatography (MPLC) and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for separating flavonoid mixtures based on their polarity and other chemical properties nih.gov. Reversed-phase silica (B1680970) gel, such as YMC ODS-AQ, is a stationary phase used in these preparative separations nih.gov. Gradient elution with solvent systems like methanol-water is utilized to achieve effective separation of compounds within the extract nih.gov.

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) is also used for the identification and characterization of compounds, including this compound, in extracts nih.govdovepress.com. This hyphenated technique allows for high-efficiency separation and sensitive detection, aiding in the tentative identification and verification of the presence of this compound based on its retention time and accurate mass nih.govdovepress.com.

Spectroscopic and Spectrometric Approaches for Structural Determination

Once isolated, the structure of this compound is determined through a comprehensive analysis of spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the planar structure and relative stereochemistry of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the types of protons and carbons present, their chemical environments, and their connectivity researchgate.netresearchgate.netresearchgate.netnih.govmdpi.compsu.edu.

Analysis of ¹H NMR spectra allows for the identification of different proton signals, their chemical shifts (δ), multiplicities, and coupling constants (J values) mdpi.compsu.edu. These parameters are indicative of the functional groups and the arrangement of protons within the molecule mdpi.compsu.edu. For instance, signals characteristic of aromatic protons, hydroxyl protons, and those within the prenyl or lavandulyl side chain are observed and assigned mdpi.compsu.edu.

¹³C NMR spectra provide signals corresponding to each unique carbon atom in the molecule, with chemical shifts that are sensitive to the electronic environment researchgate.netnih.govmdpi.com. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl, methylene, methine, and quaternary carbons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivities between atoms researchgate.net. COSY reveals correlations between coupled protons, while HSQC correlates protons with their directly attached carbons. HMBC shows correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton and confirming the positions of substituents mdpi.com.

Comparison of the obtained NMR data with reported values for known compounds, including other kushenols and related flavonoids, is a standard practice for confirming the structural assignment researchgate.netnih.govpsu.edumdpi.com. While specific detailed NMR data tables for this compound were not extensively provided in the immediate search results, the general application of these techniques is well-documented for the structural elucidation of flavonoids from Sophora flavescens.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is essential for determining the accurate molecular weight and elemental composition of this compound nih.govmdpi.commdpi.com.

HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion or characteristic adducts, such as [M+H]⁺, [M-H]⁻, or [M+Na]⁺ mdpi.commdpi.com. This accurate mass measurement allows for the calculation of possible elemental formulas, and by comparing the calculated mass of a proposed formula with the experimentally determined accurate mass, the correct molecular formula can be confirmed mdpi.commdpi.com. For this compound, the molecular formula has been reported as C₂₅H₂₈O₆ nih.govuni.lu.

Mass fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide additional structural information by breaking the molecule into smaller, characteristic ions mdpi.com. Analysis of these fragments helps to confirm the presence of specific substructures within the molecule mdpi.com.

A representative summary of HRMS data types for this compound is presented below:

MS TechniqueIon Typem/z Value (Observed)Molecular FormulaCalculated Mass
HRESIMS[M + Na]⁺459.1772 mdpi.comC₂₅H₂₈O₆Na459.1784 mdpi.com
HRESIMS[M - H]⁻423.189 mdpi.comC₂₅H₂₇O₆423.18132 uni.lu
HRMS (ESI)[M - H]⁻423.18132 uni.luC₂₅H₂₇O₆423.18132 uni.lu
HRMS (ESI)[M]⁻424.18915 uni.luC₂₅H₂₈O₆424.18805 uni.lu
HRMS (ESI)[M]⁺424.18805 uni.luC₂₅H₂₈O₆424.18805 uni.lu
HRMS (ESI)[M + H]⁺425.19588 uni.luC₂₅H₂₉O₆425.19588 uni.lu

Note: Some reported m/z values may vary slightly depending on the instrument and conditions used.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, such as flavonoids with stereocenters researchgate.netresearchgate.netmdpi.comcreative-proteomics.comcore.ac.uk. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength mdpi.comcreative-proteomics.com. The resulting CD spectrum, displaying Cotton effects (peaks or troughs), is characteristic of the molecule's chromophores and their spatial arrangement mdpi.comcreative-proteomics.com.

For flavonoids, the stereochemistry at the C-2 position of the chromane (B1220400) ring is a key determinant of their optical activity researchgate.netresearchgate.net. Typical 2S-flavanones often exhibit a positive Cotton effect in the region of 320-330 nm (n→π* transition) and a negative Cotton effect around 270-290 nm (π→π* transition) researchgate.netresearchgate.net. Conversely, 2R-flavanones show the opposite pattern researchgate.netresearchgate.net.

While CD spectroscopy is a standard method for assigning the absolute configuration of flavonoids isolated from Sophora flavescens, and its application for other kushenols has been reported researchgate.netresearchgate.net, specific CD data directly correlating to the absolute configuration of this compound was not prominently featured in the provided search results. Some reports indicate the isolation of (±)-kushenol F, suggesting that it might exist as a racemate or that the stereochemistry was not determined in those particular studies researchgate.net. However, the general principles of CD spectroscopy are applicable for such determinations when a chiral form is isolated.

Chemoinformatics and Computational Structural Validation

Chemoinformatics and computational methods play a supportive role in the structural elucidation and validation of natural products like this compound. Databases such as PubChem serve as repositories for information on chemical compounds, including their structures, computed properties, and links to scientific literature nih.govuni.lunp-mrd.org. These databases provide access to predicted properties, synonyms, and identifiers for this compound nih.govuni.lunp-mrd.org.

Computational tools can be used for various purposes, including predicting physicochemical properties, analyzing spectral data, and performing in silico validation of proposed structures google.comacs.orgrsc.org. Molecular docking studies, for example, utilize computational methods to predict the binding orientation and affinity of a molecule like this compound to a target protein, which can provide indirect evidence supporting its structure and potential biological activity mdpi.comspandidos-publications.comnih.gov. This compound has been included in molecular docking studies investigating interactions with proteins such as Keap1 mdpi.com.

Furthermore, chemoinformatic approaches can be used for comparing the structural similarity of newly isolated compounds to known compounds in databases, aiding in the identification of known structures or the recognition of novel ones google.comacs.orgrsc.org. Computational analysis of spectral data, such as predicting NMR spectra from a proposed structure, can also help validate the structural assignment np-mrd.org.

The integration of experimental spectroscopic data with computational analysis enhances the confidence in the determined structure of natural products.

Biosynthesis and Metabolic Pathways of Kushenol F

Enzymatic Pathways and Precursor Incorporation

The biosynthesis of prenylated flavonoids, such as Kushenol F, involves the coupling of a flavonoid core with prenyl groups derived from the isoprenoid pathway nih.gov. This coupling is mediated by flavonoid prenyltransferases, which are specific to the positions on the flavonoid rings where the prenyl groups are attached researchgate.net. Dimethylallyl diphosphate (B83284) (DMAPP) serves as a common prenyl donor in these reactions, leading to the formation of either O- or C-prenylated products researchgate.net.

In Sophora flavescens, the flavonoid biosynthesis pathway is active, leading to the production of various flavonoids, including prenylated forms mdpi.com. Naringenin (B18129) is identified as a precursor that undergoes prenylation at the 8-position with DMAPP in S. flavescens nih.gov. This prenylation step is considered crucial and potentially rate-limiting in the biosynthesis of prenylated flavonoids nih.gov.

While the general enzymatic steps involving prenyltransferases and prenyl donors are understood for prenylated flavonoids, the specific enzymatic pathway leading directly to this compound from its immediate precursors requires further detailed elucidation. Research has focused on identifying flavonoid-specific prenyltransferases in S. flavescens, with one such enzyme, SfN8DT-1, being identified as responsible for the 8-prenylation of naringenin nih.gov.

Genetic and Molecular Basis of this compound Biosynthesis in Sophora flavescens

The biosynthesis of flavonoids and alkaloids in Sophora flavescens is a complex process influenced by genetic and molecular factors mdpi.comresearchgate.net. Studies utilizing integrated transcriptomic and metabolomic analyses have aimed to understand the regulatory mechanisms underlying the production of these compounds in different tissues of S. flavescens, particularly in the roots where flavonoids are predominantly found mdpi.comresearchgate.net.

RNA sequencing has revealed differentially expressed genes in various tissues compared to roots, with significant enrichment in pathways related to flavonoid biosynthesis mdpi.com. Transcriptional factors (TFs) have been identified as potential regulators of flavonoid biosynthesis and accumulation in S. flavescens mdpi.com. For instance, SfWRKY50 and SfbHLH078 have been suggested as TFs potentially involved in regulating flavonoid production mdpi.com.

While these studies provide insights into the broader genetic control of flavonoid biosynthesis in S. flavescens, the specific genes and molecular mechanisms directly governing the biosynthesis of this compound require more targeted investigation. The identification and characterization of the specific prenyltransferases and other enzymes involved in the later stages of this compound synthesis, as well as the regulatory elements controlling their expression, are key areas for future research.

Biotransformation and Metabolite Profiling in Biological Systems

Biotransformation refers to the metabolic changes a compound undergoes within a biological system. Metabolite profiling involves identifying and quantifying the various metabolites present in a biological sample. Research on this compound has included metabolic profiling to understand its effects and potential biotransformation in biological systems, particularly in the context of its pharmacological activities.

A study investigating the effects of this compound on imiquimod-induced psoriasis-like skin lesions in mice utilized metabolic profiling with ultra-high-performance liquid chromatography/mass spectrometry (UHPLC/MS) mdpi.comnih.govdntb.gov.uanih.govresearchgate.net. This analysis identified 161 significant differential metabolites in the skin samples of mice treated with this compound mdpi.comnih.govnih.govresearchgate.net. These metabolites were involved in several pathways, including sphingolipid metabolism, linoleic acid metabolism, and steroid hormone biosynthesis mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

While this study focused on the changes in endogenous metabolites in response to this compound treatment, it also indirectly suggests that this compound itself may undergo biotransformation within the mouse model. The observed alterations in specific metabolic pathways could be a result of this compound's direct interaction with enzymes or receptors in these pathways, or they could be influenced by its own metabolic fate. The study highlights the potential of metabolomics to unveil the mechanisms of action of compounds like this compound mdpi.comnih.govresearchgate.net.

Further research is needed to specifically track the biotransformation of this compound in various biological systems, identify its metabolites, and understand the enzymes involved in its metabolism. Studies on the metabolic fate of other compounds from S. flavescens, such as kurarinone (B208610), have shown that cytochrome P450 enzymes (CYPs), like CYP1A2 and CYP2D6, play important roles in their biotransformation researchgate.netresearchgate.net. This suggests that similar enzymatic systems might be involved in the metabolism of this compound.

Interactive Data Table: Differential Metabolites Regulated by this compound in Mouse Skin (Selected Pathways)

Metabolic PathwayNumber of Significant Metabolites Regulated mdpi.comnih.govnih.govresearchgate.net
Sphingolipid metabolismInvolved
Linoleic acid metabolismInvolved
Steroid hormone biosynthesisInvolved

Synthetic Strategies and Chemical Modifications of Kushenol F and Its Analogues

Total Synthesis Approaches to the Core Flavanone (B1672756) Structure of Kushenol F

Total synthesis of the flavanone core typically involves constructing the characteristic C15 carbon skeleton, which consists of two aromatic rings (A and B) and the heterocyclic C-ring. Common strategies for flavanone synthesis include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada (AFO) reaction, which are classical methods for synthesizing flavonoids. sioc-journal.cn

The Baker-Venkataraman rearrangement involves the base-catalyzed rearrangement of 2'-acyloxyacetophenones to 1,3-diarylpropane-1,3-diones (β-diketones), which then undergo acid-catalyzed cyclization to form flavones or flavanones. The Algar-Flynn-Oyamada reaction, on the other hand, involves the alkaline hydrogen peroxide oxidation of chalcones to form flavonols, which can potentially be intermediates or related structures in flavanone synthesis depending on the specific route. sioc-journal.cn

While these methods are established for flavanone synthesis, specific detailed total synthesis routes specifically for the complex prenylated flavanone structure of this compound were not prominently detailed in the provided search results. However, research on the total synthesis of other prenylated flavonoids, such as sophoflavescenol, flavenochromane C, and citrusinol, has been reported. researchgate.net These syntheses often involve steps such as aldol (B89426) condensation, cyclization, prenylation, Claisen rearrangement, and deprotection. researchgate.net

Structure Activity Relationship Sar Studies of Kushenol F and Its Derivatives

Computational Chemistry Approaches in SAR Analysis

Computational chemistry techniques are indispensable tools in modern SAR analysis, allowing for the prediction of biological activity and the investigation of molecular interactions without the need for extensive experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. jocpr.comneovarsity.org By quantifying molecular descriptors (e.g., size, lipophilicity, electronic properties), QSAR models can predict the activity of new, untested compounds. jocpr.com This approach helps prioritize promising candidates from large chemical libraries for synthesis and biological evaluation, thereby accelerating the drug discovery process. jocpr.comneovarsity.org While the search results did not provide specific QSAR models developed solely for Kushenol F and its derivatives, QSAR modeling is a widely used technique in the study of flavonoids and other natural products to correlate structural features with various biological activities. csit.amrsc.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (such as this compound) to a specific biological target, such as a protein or enzyme. nih.gov It estimates the binding affinity between the ligand and the target, providing insights into the strength and nature of the interaction. mdpi.commdpi.com Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the ligand-target complex over time, providing a more realistic representation of their dynamic interaction in a physiological environment. stanford.edumdpi.com MD simulations can reveal the stability of the complex, identify key residues involved in binding, and explore conformational changes. stanford.eduresearchgate.net

Studies on this compound and related compounds have utilized molecular docking and MD simulations to investigate interactions with various targets, including GSK3β and Keap1. Molecular docking studies indicated that this compound showed favorable binding scores against GSK3β, suggesting potential inhibitory activity. researchgate.netnih.gov Further molecular dynamics simulations revealed the detailed interactions of this compound with GSK3β from structural and energetic perspectives. researchgate.netnih.gov Molecular docking has also been employed to analyze the binding of this compound to Keap1, a protein involved in the regulation of antioxidant responses, with a reported binding energy score of -7.9 kcal/mol. mdpi.com These computational approaches provide valuable mechanistic insights into how this compound might exert its biological effects by interacting with specific molecular targets.

Elucidation of Key Structural Features Governing Biological Potency

Research into the SAR of this compound and related prenylated flavonoids highlights the importance of specific structural features for their biological activities. While a comprehensive SAR specifically focused on all aspects of this compound was not detailed in the provided search results, studies on related prenylated flavonoids from Sophora flavescens offer insights. For instance, the presence and position of prenyl and hydroxyl groups are frequently discussed as critical determinants of activity. mdpi.comnih.gov Studies on the estrogenic activity of prenylated flavonoids, including some kushenols, suggest that variations in hydroxyl groups at specific positions (e.g., positions 3, 5, and 4') influence activity. nih.govresearchgate.net The lavandulyl group, a type of prenyl group found in this compound and other related flavonoids, has also been implicated in biological activities like anti-tumor effects. nih.govndl.go.jp

Impact of Prenylation and Hydroxylation Patterns on Activity Profiles

The prenylation and hydroxylation patterns of flavonoids significantly impact their biological activity profiles. Prenylation, the addition of prenyl groups, generally increases the lipophilicity of flavonoids, which can enhance their ability to cross cell membranes and interact with biological targets. mdpi.comnih.gov This modification can lead to improved or altered activities, such as enhanced cytotoxic, antibacterial, anti-inflammatory, and estrogenic effects compared to their non-prenylated counterparts. mdpi.comnih.gov

Hydroxylation, the addition of hydroxyl groups, also plays a crucial role in modulating activity. The number and position of hydroxyl groups can influence hydrogen bonding capabilities, solubility, and interactions with enzymes and receptors. For example, adding a hydroxyl group to a prenyl group has been shown to potentially increase inhibitory effects in some prenylated flavonoids. mdpi.com Conversely, in other contexts, hydroxylation of a prenyl side chain might reduce certain activities, such as cytotoxicity. mdpi.com The specific arrangement of hydroxyl groups on the flavonoid A and B rings is known to influence various activities, including antioxidant capacity and interactions with estrogen receptors. mdpi.comnih.gov

The interplay between prenylation and hydroxylation patterns creates structural diversity among kushenols and other prenylated flavonoids, contributing to their varied biological properties. Understanding how these specific modifications influence the interaction of this compound and its derivatives with biological targets is a key aspect of elucidating their SAR.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10455036
Kushenol INot found in search results (but mentioned alongside this compound in GSK3β study)
Kushenol CNot found in search results (but mentioned as prenylated flavonol)
Kushenol XNot found in search results (but mentioned in estrogenic activity study)
Kurarinone (B208610)Not found in search results (but mentioned alongside this compound in Keap1 and estrogenic activity studies)
Sophoraflavanone GNot found in search results (but mentioned as synonym for this compound and in estrogenic activity study)
Keap1Not applicable (Protein)
GSK3βNot applicable (Protein)

Data Table Example (Illustrative - based on search result mentions, not a comprehensive dataset):

Mechanistic Investigations of Kushenol F S Biological Activities: Molecular and Cellular Pathways

Anti-Proliferative and Apoptosis-Inducing Mechanisms of Kushenol F

Inhibition of Oncogenic Signaling Pathways (e.g., MAPK-related pathways, PI3K/AKT/mTOR)

Research indicates that this compound may exert anti-tumor effects, in part, through the suppression of MAPK-related pathways. Studies have shown that Sophoraflavanone G, a synonym for this compound, induces apoptosis in certain cancer cell lines, such as MDA-MB-231 and HL-60 cells, via the suppression of MAPK-related pathways. medchemexpress.com While the precise details of this compound's interaction with specific components of the MAPK cascade (like ERK, JNK, or p38) require further elucidation, this suggests a potential mechanism by which this compound influences cellular proliferation and survival in the context of carcinogenesis. medchemexpress.comnih.gov

Information specifically detailing the direct inhibitory mechanisms of this compound on the PI3K/AKT/mTOR pathway was not prominently available in the examined literature. However, the involvement of related signaling cascades in cancer suggests this could be an area for future investigation regarding this compound's anti-tumor properties.

Gene and Protein Expression Modulation Relevant to Carcinogenesis (e.g., IDO1, ESR1, MAPT)

This compound has been investigated for its ability to modulate the expression or activity of proteins relevant to carcinogenesis. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune escape in various cancers. Flavonoids isolated from Sophora flavescens, including this compound, have demonstrated inhibitory activity against IDO1. tandfonline.com Specifically, this compound (KF, 4) exhibited an IC50 of 28.3 µM against IDO1 in one study. tandfonline.com Kinetic analyses suggested that representative flavonoids from S. flavescens, including this compound, act as non-competitive inhibitors of IDO1. tandfonline.com Binding affinity studies, such as thermal stability and surface plasmon resonance (SPR) assays, have further confirmed the interaction between these flavonoids and IDO1. tandfonline.com Molecular docking and mutagenesis assays have provided insights into the structural basis of these interactions. tandfonline.com

Compound NameIDO1 IC50 (µM)Inhibition Type
This compound28.3Non-competitive
Kushenol E4.4Non-competitive
(2S)-2ʹ-methoxy kurarinone (B208610)23.8Non-competitive

Regarding Estrogen Receptor 1 (ESR1) and Microtubule-associated protein tau (MAPT), while these proteins are relevant to various cellular processes and diseases, including some related to carcinogenesis or neurological conditions, specific detailed mechanisms of modulation by this compound were not extensively covered in the provided search results. Some literature broadly discusses the estrogenic activity of prenylated flavonoids from Sophora flavescens, and mentions that kurarinone and this compound were shown to promote ER-dependent osteogenic differentiation in one report, suggesting some interaction with estrogen receptor pathways. nih.gov However, a direct link to carcinogenesis-relevant ESR1 modulation by this compound with mechanistic detail was not clearly established in the available snippets. Similarly, while MAPT is a known target in some studies involving related compounds or pathways (e.g., MAPK), a specific modulatory mechanism involving this compound was not found. harvard.eduharvard.eduidrblab.net

Enzyme Modulatory Activities of this compound

This compound demonstrates significant enzyme modulatory activities, impacting enzymes involved in neurotransmitter metabolism, pigmentation, and carbohydrate hydrolysis.

Monoamine Oxidase (MAO) Inhibition Kinetics and Isozyme Selectivity (MAO-A, MAO-B)

Monoamine oxidases (MAOs), particularly MAO-A and MAO-B, are crucial enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes can have therapeutic implications. While the search results mention MAO-B inhibition in the context of other compounds or compound classes lipidmaps.orgwikipedia.orgbrieflands.com, specific detailed information on the MAO inhibition kinetics and isozyme selectivity (MAO-A vs. MAO-B) of this compound was not explicitly provided in the gathered snippets. Further research would be needed to characterize this compound's precise effects on MAO-A and MAO-B activity, including IC50 values and kinetic parameters.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in skin whitening and insect control. nih.govscienceopen.commdpi.com Studies on flavonoids from Sophora flavescens have identified several compounds with tyrosinase inhibitory activity, including Kushenol A and 8-prenylkaempferol. nih.govscienceopen.comuniroma2.it While this compound was mentioned in the context of Sophora flavescens flavonoids, its specific tyrosinase inhibitory activity and detailed mechanism were not as extensively detailed as some other related compounds in the immediate search results. However, related prenylated flavonoids from S. flavescens, such as sophoraflavanone G (a synonym for this compound), kuraridin, and kurarinone, have shown strong inhibitory effects on tyrosinase activity. frontiersin.org Enzyme kinetics and molecular docking analyses have been employed to understand the inhibition mechanisms of these prenylated flavonoids, revealing the formation of complexes with the enzyme. nih.govscienceopen.comfrontiersin.org Some flavonoids inhibit tyrosinase through a non-competitive mechanism, involving a two-step binding process. nih.gov Chelation with the copper ions in the enzyme's active site is a proposed mechanism for some flavonoid inhibitors. nih.gov

Glycosidase Inhibition (e.g., α-glucosidase, β-amylase)

Antimicrobial Mechanisms of Action

This compound has been reported to possess anti-bacterial properties. nih.gov Flavonoids, as a class of compounds, are known for their antibacterial activities against a range of pathogenic microorganisms. researchgate.netresearchgate.net Proposed antibacterial mechanisms of flavonoids include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, inhibition of energy metabolism, inhibition of attachment and biofilm formation, alteration of membrane permeability, and attenuation of pathogenicity. researchgate.net Hydrophobic substituents, such as prenyl groups, can enhance the antibacterial activity of flavonoids, particularly against Gram-positive bacteria, by damaging the cell membrane's phospholipid bilayers. researchgate.netresearchgate.net While these general mechanisms apply to flavonoids, the specific detailed antimicrobial mechanisms of this compound itself, including the particular bacterial targets or pathways affected, were not extensively detailed in the provided search results.

Effects on Bacterial Growth and Virulence Factors (e.g., Staphylococcus aureus including MRSA)

This compound has demonstrated antibacterial properties, notably against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netresearchgate.netmdpi.com Research indicates that flavonoids, including those isolated from Sophora flavescens, can exhibit significant antibacterial activities against S. aureus and MRSA. researchgate.netresearchgate.net Studies on other natural compounds have shown that they can inhibit the growth of S. aureus and MRSA, with varying minimum inhibitory concentrations (MICs). mdpi.com While specific detailed research findings on this compound's MIC values against a broad range of S. aureus and MRSA strains were not extensively detailed in the provided search results, the general antibacterial activity of flavonoids from S. flavescens against these pathogens is acknowledged. researchgate.netresearchgate.net

The effects of compounds on bacterial virulence factors are also a critical area of investigation. Virulence factors are traits that contribute to a pathogen's ability to cause disease, including the production of toxins, adhesion molecules, and the formation of biofilms. nih.gov Some studies on other natural compounds have shown the ability to inhibit bacterial virulence factors, thereby reducing pathogen infections. nih.gov For instance, certain compounds have been shown to decrease the activities of virulence factors in Staphylococcus aureus. chalmers.se While the provided information broadly mentions this compound's antibacterial properties, specific detailed mechanisms by which this compound directly impacts S. aureus or MRSA virulence factors, such as toxin production or specific enzyme activities, were not explicitly elaborated upon in the search results. However, the general context of natural compounds affecting bacterial virulence suggests this as a potential area of impact for this compound. nih.govnih.gov

Investigation of Membrane-Active Properties and Biofilm Disruption

Investigations into the antibacterial mechanisms of natural compounds often explore their effects on the bacterial cell membrane. Damaging the membrane integrity can lead to the leakage of intracellular components and ultimately cell death. researchgate.netmdpi.comfrontiersin.org Some studies on other prenylated flavonoids have revealed antibacterial effects through damaging the membrane integrity of S. aureus. researchgate.net Similarly, research on other natural antibacterial agents has confirmed that they can destroy the integrity of the cell membrane of S. aureus, causing the leakage of macromolecular substances. mdpi.com This suggests that membrane disruption is a plausible mechanism for the antibacterial action of natural compounds like this compound.

Biofilm formation is a significant virulence factor for many bacteria, including S. aureus, contributing to antibiotic resistance and persistence in infections. mdpi.commdpi.com Biofilms are complex multicellular structures embedded in an extracellular matrix, which provides protection from antimicrobial agents and the host immune system. mdpi.commdpi.com Disrupting biofilms or inhibiting their formation is a key strategy in combating bacterial infections. mdpi.commdpi.com Some studies on other compounds have shown the ability to inhibit the formation of biofilms and even eradicate mature biofilms in a concentration-dependent manner. researchgate.net While the provided search results mention that this compound can decrease biofilm formation in the context of atopic dermatitis studies dntb.gov.ua, detailed mechanistic studies specifically on how this compound disrupts established S. aureus or MRSA biofilms or affects the components of the biofilm matrix were not explicitly detailed in the provided snippets. However, the general anti-biofilm activity mentioned suggests an impact on this virulence mechanism. dntb.gov.ua

Further research is needed to fully elucidate the specific molecular targets and pathways involved in this compound's effects on bacterial growth, virulence factors, membrane integrity, and biofilm dynamics, particularly in the context of Staphylococcus aureus and MRSA.

Advanced Research Methodologies Applied to Kushenol F Studies

Omics Technologies in Kushenol F Research

Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. These approaches are valuable in this compound research for identifying potential targets and understanding its effects on cellular processes.

Metabolomics for Comprehensive Endogenous Metabolite Profiling and Pathway Analysis

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. This technology is used to profile endogenous metabolites and analyze metabolic pathways affected by a compound. mdpi.comnih.govresearchgate.net

In studies investigating the effects of this compound on imiquimod (B1671794) (IMQ)-induced psoriasis-like skin lesions in mice, metabolomics analysis using ultra-high-performance liquid chromatography/mass spectrometry (UHPLC/MS) was employed. mdpi.comnih.govdntb.gov.ua This research identified 161 significant differential metabolites in skin samples after this compound treatment. mdpi.comnih.govdntb.gov.ua These metabolites were found to be involved in metabolic pathways including sphingolipid metabolism, linoleic acid metabolism, and steroid hormone biosynthesis. mdpi.comnih.govresearchgate.net The study concluded that this compound inhibited the inflammatory response in this psoriasis model by modulating the levels of these endogenous metabolites and affecting their related metabolic pathways. mdpi.comnih.govresearchgate.net

Transcriptomics and Proteomics for Global Gene and Protein Expression Analysis

Transcriptomics and proteomics are used to study the complete set of RNA transcripts and proteins, respectively, in a biological sample. uv.essilantes.com These technologies provide insights into global gene and protein expression changes in response to a stimulus like this compound. capes.gov.br

While specific studies detailing the global transcriptomic or proteomic analysis of this compound were not extensively found, these methodologies are broadly applied in natural product research to understand mechanisms of action at the molecular level. rsc.orgsci-hub.semacrogen.comnih.gov For instance, transcriptomic analysis can reveal changes in gene expression patterns related to specific pathways targeted by a compound. mdpi.comfrontiersin.org Proteomics allows for the identification and quantification of proteins, providing insights into protein regulation and cellular processes affected by treatment. silantes.comcreative-proteomics.comnih.gov Studies on related compounds and extracts from Sophora flavescens have utilized these techniques to explore their biological effects. nih.govnih.govrsc.orgnih.gov

Network Pharmacology for Multi-Target and Systems-Level Analysis of Pharmacological Effects

Network pharmacology is an approach that integrates data from various sources to construct networks of drug-target interactions and disease pathways. rsc.orgnih.govnih.gov This allows for a systems-level understanding of how a compound might exert its effects by modulating multiple targets and pathways simultaneously. rsc.orgnih.govbinasss.sa.cr

Network pharmacology has been utilized in the study of traditional Chinese medicine, including extracts from Sophora flavescens, to decipher the complex mechanisms of action involving multiple components and targets. nih.govnih.govresearchgate.net While a specific network pharmacology study solely focused on this compound was not detailed, research on Sophora flavescens has included this compound as one of the bioactive compounds. nih.gov These studies aim to identify potential targets and pathways through network analysis, providing a framework for understanding the multi-target effects of natural products. rsc.orgnih.govbinasss.sa.crresearchgate.net For example, studies on Compound Kushen Injection, which contains components from Sophora flavescens, have used network pharmacology to predict potential anti-cancer mechanisms involving multiple targets and pathways like PI3K-Akt and cAMP signaling pathways. nih.govresearchgate.netfrontiersin.org

In Vitro Pharmacological Assays for Specific Biological Activities

In vitro pharmacological assays are conducted using cells or isolated enzymes to measure specific biological activities of a compound. These assays are crucial for validating predicted targets and characterizing the potency of a compound.

Cell-Based Reporter Assays for Signaling Pathway Activity

Cell-based reporter assays are used to monitor the activity of specific signaling pathways within living cells. youtube.comqiagen.comdiscoverx.com These assays typically involve a reporter gene whose expression is controlled by a transcriptional response element linked to the pathway of interest. youtube.comqiagen.comdiscoverx.com Changes in reporter gene expression indicate modulation of the signaling pathway activity by a test compound. youtube.comqiagen.comdiscoverx.com

While direct examples of this compound being tested in specific cell-based reporter assays were not prominently found, this methodology is widely used to evaluate the effects of compounds on various signaling pathways, such as NF-κB, NFAT, and STAT3 pathways. youtube.comqiagen.com Studies on related prenylated flavonoids from Sophora flavescens, such as sophoraflavanone G (which is a synonym for this compound), have utilized cell-based assays, including cell proliferation assays, to assess their biological activities. medchemexpress.comnih.gov These assays can indirectly indicate effects on signaling pathways that regulate cell growth and proliferation. nih.govnih.gov

Quantitative Enzyme Inhibition Assays

Quantitative enzyme inhibition assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme and to determine the potency of inhibition, often expressed as an IC₅₀ value. waters.com

This compound has been evaluated for its inhibitory activity against certain enzymes. For instance, a study investigating inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune escape, found that this compound exhibited inhibitory activity against IDO1 in cell-based assays with an IC₅₀ value of 28.3 ± 0.3 µM. nih.gov Another study identified this compound as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β), with an IC₅₀ value of 4.96 ± 1.29 µM in a GSK3β enzyme assay. researchgate.net this compound has also been reported to inhibit thymic stromal lymphopoietin (TSLP) production in human keratinocytes. researchgate.net

Here is a table summarizing the enzyme inhibition data for this compound:

EnzymeAssay TypeIC₅₀ Value (µM)Reference
IDO1Cell-based28.3 ± 0.3 nih.gov
GSK3βEnzyme assay4.96 ± 1.29 researchgate.net
TSLP productionCell-basedNot specified (inhibition reported) researchgate.net

Cell Viability, Proliferation, and Apoptosis Assays in Defined Cell Lines

Cell viability, proliferation, and apoptosis assays are fundamental in vitro methods used to assess the biological effects of compounds on cellular health and growth sciencellonline.comnuchemsciences.com. These assays help determine if a compound is cytotoxic, inhibits cell growth, or induces programmed cell death in specific cell types sciencellonline.comnuchemsciences.com. Defined cell lines, including cancer cell lines and keratinocytes, are commonly used in these studies mdpi.comsigmaaldrich.com.

Studies have investigated the effects of this compound on the viability and apoptosis of various cell lines. For instance, this compound has been shown to induce apoptosis in MDA-MB-231 and HL-60 cells through the suppression of MAPK-related pathways medchemexpress.commedchemexpress.com. While specific detailed data tables for this compound's effects on cell viability, proliferation, and apoptosis across a broad panel of defined cell lines were not extensively detailed in the search results, the induction of apoptosis in MDA-MB-231 and HL-60 cells highlights its potential in this area medchemexpress.commedchemexpress.com. Another study on a related compound, Kushenol A, demonstrated that it reduced the proliferative capability and induced G0/G1 phase cell cycle arrest and apoptosis in breast cancer cells in a concentration-dependent manner nih.gov. This was associated with the upregulation of apoptosis-related genes and downregulation of anti-apoptosis genes like Bcl-2 and Bcl-xl in MDA-MB-231 cells nih.gov. While this pertains to Kushenol A, it suggests potential mechanisms for other kushenols, including this compound.

Pre-clinical In Vivo Model Studies for Mechanistic Elucidation

Pre-clinical in vivo studies using animal models are crucial for understanding the complex mechanisms of action of compounds in a living system and evaluating their potential therapeutic efficacy nih.gov. These models allow for the investigation of how a compound affects disease progression, interacts with biological pathways, and is processed by the organism nih.govmdpi.com.

Mechanistic Investigations in Rodent Models of Inflammatory Diseases (e.g., Imiquimod-induced psoriasis, Ulcerative Colitis, Atopic Dermatitis)

Rodent models are widely used to study inflammatory diseases due to their physiological similarities to humans in certain aspects of the immune response and disease pathology hofstra.edufrontiersin.org. This compound has been investigated in several rodent models of inflammatory conditions.

In imiquimod (IMQ)-induced psoriasis-like skin lesions in mice, this compound (KSCF) significantly reduced Psoriasis Area and Severity Index (PASI) scores, epidermal thickening, and epidermal cell proliferation and differentiation mdpi.comdntb.gov.uanih.gov. Mechanistically, KSCF reduced the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, and tumor necrosis factor (TNF)-α in the injured skin tissues, while increasing the level of the anti-inflammatory cytokine IL-10 mdpi.comdntb.gov.uanih.gov. Metabolomic analysis of skin samples revealed that KSCF regulated 161 significant metabolites involved in pathways such as sphingolipid and linoleic acid metabolism, and steroid hormone biosynthesis, suggesting that its anti-inflammatory effects are mediated through the modulation of these metabolic pathways mdpi.comdntb.gov.uanih.gov.

Inflammatory CytokineEffect of this compound in IMQ-induced Psoriasis Model (Skin Tissue Levels)
IL-1βDecreased mdpi.comdntb.gov.uanih.gov
IL-6Decreased mdpi.comdntb.gov.uanih.gov
IL-8Decreased mdpi.comdntb.gov.uanih.gov
IL-17ADecreased mdpi.comdntb.gov.uanih.gov
IL-22Decreased mdpi.comdntb.gov.uanih.gov
IL-23Decreased mdpi.comdntb.gov.uanih.gov
TNF-αDecreased mdpi.comdntb.gov.uanih.gov
IL-10Increased mdpi.comdntb.gov.uanih.gov

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) mouse model, this compound alleviated weight loss and colonic tissue damage china-pharmacy.com. It reduced the levels of IL-1β, IL-6, IL-8, and TNF-α in serum, and IL-1β, IL-6, IL-17, and TNF-α in colonic tissue, while increasing IL-10 levels in both serum and colonic tissue china-pharmacy.com. Furthermore, this compound decreased the mRNA expression of IL-1β, IL-17, and TNF-α, and the protein expression of p-PI3K, p-p38 MAPK, and p-Akt in colonic tissue china-pharmacy.com. It also increased the expression of IL-10 mRNA and FOXO1 protein china-pharmacy.com. These findings suggest that this compound exerts its therapeutic effects in UC by modulating inflammatory factors and related signaling pathways china-pharmacy.com.

Inflammatory MarkerEffect of this compound in DSS-induced UC Model (Serum/Colonic Tissue)
IL-1βDecreased (Serum & Colonic Tissue) china-pharmacy.com
IL-6Decreased (Serum & Colonic Tissue) china-pharmacy.com
IL-8Decreased (Serum) china-pharmacy.com
IL-17Decreased (Colonic Tissue) china-pharmacy.com
TNF-αDecreased (Serum & Colonic Tissue) china-pharmacy.com
IL-10Increased (Serum & Colonic Tissue) china-pharmacy.com
p-PI3KDecreased (Colonic Tissue) china-pharmacy.com
p-p38 MAPKDecreased (Colonic Tissue) china-pharmacy.com
p-AktDecreased (Colonic Tissue) china-pharmacy.com
FOXO1Increased (Colonic Tissue) china-pharmacy.com

In a Dermatophagoides farinae extract (DFE)/1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) mouse model, this compound treatment resulted in less severe clinical symptoms, reduced ear thickening, and decreased scratching behavior researchgate.netnih.gov. Histopathological analysis showed that this compound decreased the infiltration of eosinophil and mast cells and reduced thymic stromal lymphopoietin (TSLP) protein expression levels researchgate.netnih.govresearchgate.net. This compound also significantly lowered serum concentrations of histamine, IgE, and IgG2a researchgate.netnih.govdntb.gov.ua. In vitro studies in cytokine combination-induced human keratinocytes demonstrated that this compound decreased phosphorylated NF-κB and IKK levels and the mRNA expression of IL-1β and IL-6 researchgate.netnih.govmdpi.com. These results indicate that this compound may be a potential therapeutic candidate for AD by suppressing TSLP production and modulating inflammatory pathways researchgate.netnih.govresearchgate.net.

AD-related MarkerEffect of this compound in DFE/DNCB-induced AD Model
Ear thickeningReduced researchgate.netnih.gov
Scratching behaviorDecreased researchgate.netnih.gov
Eosinophil infiltrationDecreased researchgate.netnih.gov
Mast cell infiltrationDecreased researchgate.netnih.gov
TSLP protein expressionReduced researchgate.netnih.govresearchgate.net
Serum HistamineLowered researchgate.netnih.govdntb.gov.ua
Serum IgELowered researchgate.netnih.govdntb.gov.ua
Serum IgG2aLowered researchgate.netnih.govdntb.gov.ua
p-NF-κB (in vitro)Decreased researchgate.netnih.govmdpi.com
p-IKK (in vitro)Decreased researchgate.netnih.govmdpi.com
IL-1β mRNA (in vitro)Decreased researchgate.netnih.govmdpi.com
IL-6 mRNA (in vitro)Decreased researchgate.netnih.govmdpi.com

Exploration of Anti-cancer Efficacy in Xenograft Tumor Models

Xenograft tumor models, typically involving the transplantation of human cancer cells into immunodeficient mice, are valuable for evaluating the in vivo anti-cancer efficacy of potential therapeutic agents medchemexpress.comresearchgate.netsemanticscholar.org. Studies have explored the anti-tumor activities of compounds from Sophora flavescens, including kushen flavonoids, in murine and xenograft human tumor models researchgate.net. While direct comprehensive data specifically on this compound's efficacy in various xenograft models was not extensively detailed, it has been reported that kushen flavonoids (KS-Fs), which include compounds like this compound, inhibited the growth of a panel of tumor cell lines in vitro and enhanced the anti-tumor activities of Taxol researchgate.net. KS-Fs and Kurarinone (B208610), another compound from Sophora flavescens, demonstrated anti-tumor activities in murine and xenograft human tumor models, and were able to enhance the effect of Taxol to inhibit the growth of H460 and Eca-109 xenograft tumors researchgate.net. This compound itself has been noted to induce apoptosis in MDA-MB-231 breast cancer cells and HL-60 leukemia cells medchemexpress.commedchemexpress.com. Another study focusing on Compound Kushen Injection (CKI), which contains components from Sophora flavescens including kushenols, showed that CKI could reduce tumor formation rates and tumor volume in MCF-7 SP xenograft models by downregulating the Wnt/β-catenin pathway frontiersin.org. CKI has also been shown to increase cancer cell apoptosis and suppress the cancer cell cycle frontiersin.org. While these findings relate to the broader extract or other components, they support the potential for this compound to exhibit anti-cancer effects in vivo in xenograft models, consistent with its observed in vitro effects on apoptosis medchemexpress.commedchemexpress.com.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models to Inform Mechanistic Understanding

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK) and what its biological effects are at different concentrations over time (PD) nih.govmdpi.comscirp.org. Integrating PK and PD data helps to establish the relationship between drug exposure and its observed effects, which is crucial for elucidating mechanisms of action and predicting efficacy mdpi.comcelerion.com.

While detailed specific PK/PD studies solely focused on this compound in animal models were not prominently featured in the provided search results, the importance of such studies for understanding the mechanisms of action of compounds from Sophora flavescens is recognized researchgate.net. Research on other compounds and extracts from Sophora flavescens, such as Compound Kushen Injection (CKI), utilizes approaches that consider the complex interactions and potential synergistic mechanisms of multiple components frontiersin.org. Studies investigating the effects of kushen compounds on inflammatory diseases and cancer in animal models implicitly involve pharmacodynamic aspects by measuring disease markers, cytokine levels, and tumor growth in response to treatment researchgate.netmdpi.commdpi.comdntb.gov.uanih.govchina-pharmacy.comresearchgate.netnih.govresearchgate.netresearchgate.net. For example, the observed reduction in inflammatory cytokines and improvement in disease symptoms in rodent models treated with this compound are pharmacodynamic effects mdpi.comdntb.gov.uanih.govchina-pharmacy.comresearchgate.netnih.govresearchgate.net. A study on a different compound utilized a PK/PD disease progression modeling approach in animal models of autoimmune diseases to evaluate effects and understand determinants of drug action and pathological mechanisms mdpi.com. Such approaches are valuable for complex natural product components like kushenols. The lack of detailed published PK data for this compound specifically limits a comprehensive discussion of its pharmacokinetic profile and how it directly informs its mechanistic understanding based solely on the provided sources. However, the observed pharmacodynamic effects in various disease models provide strong evidence of its biological activity in vivo.

Future Directions and Emerging Research Avenues for Kushenol F

Rational Design of Optimized Kushenol F Analogues with Enhanced Selectivity or Potency

The exploration of this compound's biological activities provides a foundation for the rational design of novel analogues with improved pharmacological profiles. Understanding the structure-activity relationship (SAR) of this compound is crucial for this endeavor. By modifying specific functional groups or the prenyl side chain, researchers can aim to enhance its affinity and selectivity for target molecules, potentially reducing off-target effects and increasing potency. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in predicting the biological activities of designed analogues before their synthesis, thus streamlining the discovery process. frontiersin.orgnih.govrjpbr.com For instance, studies on other flavonoids have utilized such methods to identify key structural features responsible for activity, which can inform the design of this compound derivatives. nih.govmdpi.com The goal is to create compounds that retain or enhance the beneficial properties of this compound while potentially overcoming limitations such as bioavailability or metabolic stability.

Exploration of Novel Biological Targets and Unexplored Signaling Pathways

While this compound has been shown to interact with targets like GSK3β, TSLP, and enzymes involved in inflammatory pathways, its full spectrum of biological targets and the intricate signaling networks it influences remain to be fully elucidated. researchgate.netnih.govresearchgate.netnih.gov Future research should focus on employing advanced techniques such as target deconvolution studies, proteomic profiling, and high-throughput screening to identify novel proteins and pathways modulated by this compound. This could reveal previously unknown mechanisms of action and expand its potential therapeutic applications. For example, investigations into its effects on various cellular processes, beyond inflammation and cancer, could uncover activities relevant to other disease states. medchemexpress.comresearchgate.net Understanding how this compound interacts within complex biological systems will be key to unlocking its complete therapeutic potential.

Investigation of Synergistic Interactions with Other Bioactive Compounds or Established Agents

Traditional Chinese medicine, from which Sophora flavescens originates, often utilizes multi-component formulations, suggesting the potential for synergistic interactions between different compounds. rsc.orgnih.gov Research into this compound should explore its potential synergistic effects when combined with other bioactive compounds from Sophora flavescens or with established therapeutic agents. Studies combining network pharmacology and molecular docking have been used to investigate the synergistic mechanisms of multi-component interventions, providing a theoretical basis for such explorations with this compound. rsc.orgnih.gov Identifying beneficial combinations could lead to enhanced therapeutic efficacy, reduced required dosages of individual components, and potentially mitigate the development of resistance. This is particularly relevant in complex diseases where multi-target interventions may be more effective.

Development of Advanced Delivery Systems for Targeted Research Applications

The successful application of this compound in research and potentially in therapy may depend on the development of advanced delivery systems. These systems can enhance its solubility, stability, and bioavailability, as well as enable targeted delivery to specific cells or tissues. jocpr.comscirp.orgajol.info Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, stimuli-responsive systems, and cell-based delivery methods, represent promising avenues for achieving targeted research applications. jocpr.com For example, encapsulating this compound in nanoparticles could improve its delivery to inflammatory sites or tumor tissues, maximizing its local concentration while minimizing systemic exposure. Research in this area is crucial for overcoming potential pharmacokinetic limitations of this compound and facilitating more effective in vivo studies.

Predictive Computational Modeling for De Novo Drug Discovery and Development Based on this compound Scaffold

The structural scaffold of this compound, as a prenylated flavonoid, serves as a valuable template for the de novo design of new drug candidates. nih.govuni.lu Predictive computational modeling techniques, including molecular docking, molecular dynamics simulations, QSAR modeling, and artificial intelligence-driven approaches, can be employed to design and evaluate novel compounds based on the this compound structure. frontiersin.orgnih.govrjpbr.commdpi.commdpi.com These methods can predict binding affinities, potential targets, and pharmacokinetic properties, guiding the synthesis and testing of promising new chemical entities with enhanced therapeutic potential. Leveraging computational approaches can significantly accelerate the drug discovery and development process, leading to the identification of compounds with optimized properties derived from the this compound scaffold.

Q & A

Q. What in vitro assays are most suitable for preliminary screening of this compound’s anti-inflammatory activity?

  • Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW264.7 cells) to measure cytokine suppression (IL-6, IL-8) via qRT-PCR or ELISA. Include dexamethasone as a positive control. Dose-response curves (e.g., 1–50 μM) and time-course experiments (e.g., 6–24 hours) are essential to establish efficacy thresholds .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of IL-6 and IL-8 in inflammatory pathways?

  • Methodological Answer : Investigate NF-κB signaling via Western blot analysis of p-IKK and p-p65 phosphorylation. Compare this compound’s effects to known inhibitors (e.g., BAY11-7082). Use siRNA knockdown or CRISPR-Cas9 models to validate target proteins. Evidence shows 50 μM this compound reduces p-IKK/p-p65 levels by >70% within 30 minutes, mirroring dexamethasone’s effects .

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell lines, solvent carriers, assay endpoints). For example, discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. resazurin). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies that isolate confounding factors .

Q. What strategies optimize this compound’s bioavailability in in vivo models for translational research?

  • Methodological Answer : Employ pharmacokinetic studies with LC-MS quantification to assess absorption and half-life. Formulate this compound with cyclodextrins or liposomal carriers to enhance solubility. Dose-ranging studies in murine models (e.g., 10–100 mg/kg) should monitor hepatic and renal toxicity .

Data Analysis and Reporting

Q. How should researchers statistically analyze concentration-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report mean ± SEM with ANOVA for multi-group comparisons. For gene expression data (e.g., IL-6 suppression), include ΔΔCt values normalized to housekeeping genes. Transparently document outliers and exclusion criteria .

Q. What criteria define robust evidence for this compound’s enzyme inhibition (e.g., β-glucuronidase)?

  • Methodological Answer : Validate inhibition via Michaelis-Menten kinetics and Lineweaver-Burk plots. Include positive controls (e.g., D-saccharic acid 1,4-lactone for β-glucuronidase). Report Ki values and substrate competition assays. For Kushenol X (a structural analog), IC₅₀ values of 2.07 μM against β-glucuronidase highlight the importance of dose precision .

Experimental Design Considerations

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer : Adopt standardized protocols from journals like Beilstein Journal of Organic Chemistry, including detailed supplemental materials for instrument settings and raw data. Perform inter-laboratory validation using blinded samples. Address batch-to-batch variability in plant extracts by sourcing from certified suppliers .

Q. What ethical and regulatory guidelines apply to preclinical studies of this compound?

  • Methodological Answer : Obtain ethical approval for animal studies (e.g., IACUC protocols). Follow OECD guidelines for acute toxicity testing (e.g., OECD 423). For human cell lines, verify absence of mycoplasma contamination and ethical sourcing (e.g., ATCC compliance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.